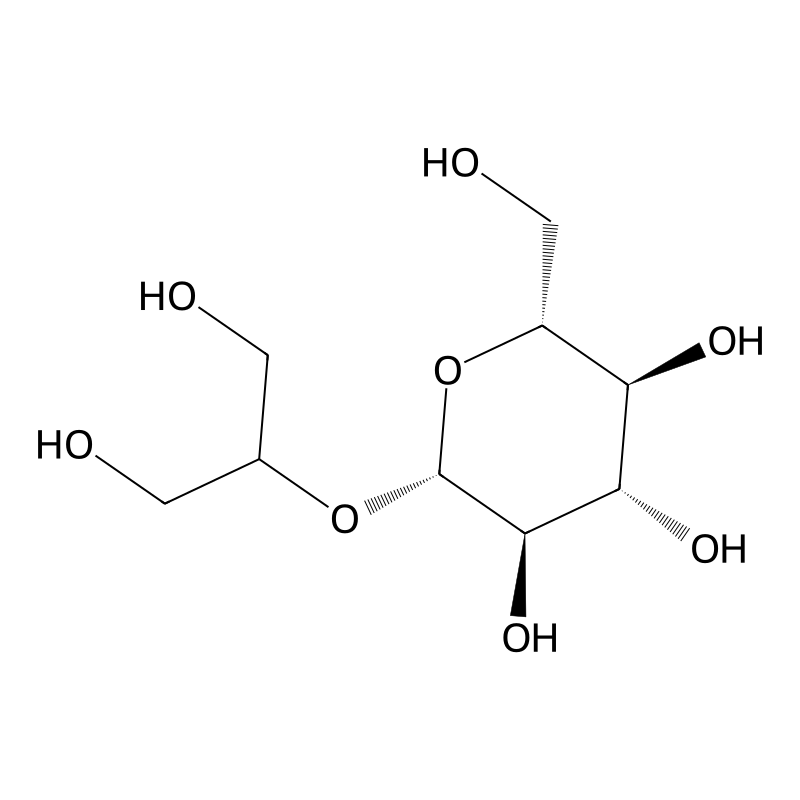

2-O-(beta-D-glucosyl)glycerol

Content Navigation

Glycerol-based stabilizers fail in advanced protein protection, and alpha-GG supply chains are constrained by low-yield extraction. 2-O-(beta-D-Glucosyl)glycerol (beta-GG) resolves both issues through scalable continuous-flow biocatalytic synthesis. • Exact beta-anomeric stereocenter required for SQAG analogue development; alpha-GG cannot substitute. • Manufactured from cellobiose & glycerol via thermostable β-glycosidases, ensuring high reproducibility and batch consistency. • Superior humectant & aquaporin-stimulating cosmeceutical ingredient without the viscosity or tackiness of generic glycerol.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

2-O-(beta-D-glucosyl)glycerol is a natural product found in Arabidopsis thaliana with data available.

Purity

Package Size

2-O-(beta-D-glucosyl)glycerol (beta-GG) is a non-reducing, low-molecular-weight compatible solute consisting of a beta-D-glucosyl residue linked to the C2 position of a glycerol backbone. While its naturally abundant epimer, alpha-glucosylglycerol (Glycoin), is widely recognized as a cyanobacterial osmolyte, beta-GG is an essential metabolite found in higher plants such as Arabidopsis thaliana and is highly valued in industrial procurement for its distinct stereochemistry and superior manufacturability [1]. In commercial applications, beta-GG functions as a premium humectant, a potent protein stabilizer, and a highly specific chiral building block. Crucially, beta-GG can be synthesized via highly scalable, continuous-flow biocatalytic processes using inexpensive precursors like cellobiose and glycerol, offering a highly reproducible and cost-effective alternative to the complex extraction processes required for natural osmolytes [2].

Research Fit

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 443265, 2-Hydroxy-1-(hydroxymethyl)ethyl beta-D-glucopyranoside.

- [2] Schwarz A, Thomsen MS, Nidetzky B. Enzymatic synthesis of beta-glucosylglycerol using a continuous-flow microreactor containing thermostable beta-glycoside hydrolase CelB immobilized on coated microchannel walls. Biotechnol Bioeng. 2009;103(5):865-872.

Substituting beta-GG with generic osmolytes (like plain glycerol) or its alpha-anomer (alpha-GG) often fails in both advanced synthetic applications and large-scale formulation economics. Plain glycerol lacks the potent, targeted stabilization of water structures required for advanced protein protection and introduces unacceptable tackiness and viscosity at the high concentrations needed for efficacy [1]. While alpha-GG shares similar osmolyte functions, its procurement relies on either low-yield cyanobacterial extraction or costly alpha-transglucosidase bioprocesses. In contrast, beta-GG provides the exact stereochemical scaffold strictly required for synthesizing beta-linked sulfoquinovosylacylglycerol (SQAG) analogues in pharmaceutical R&D [2]. Furthermore, its compatibility with thermostable beta-glycosidases enables continuous-flow manufacturing that generic natural extracts cannot match in scalability and batch-to-batch consistency [3].

Substitution Risk

References

- [1] Sawangwan T, Goedl C, Nidetzky B. Glucosylglycerol and glucosylglycerate as enzyme stabilizers. Biotechnol J. 2010;5(2):187-191.

- [2] Colombo D, Franchini L, Toma L, Ronchetti F, Nakano H, Tokuda H, Nishino H. Chemoenzymatic synthesis and antitumor promoting activity of 6'- and 3-esters of 2-O-beta-D-glucosylglycerol. Bioorg Med Chem. 1999;7(9):1867-1871.

- [3] Schwarz A, Thomsen MS, Nidetzky B. Enzymatic synthesis of beta-glucosylglycerol using a continuous-flow microreactor containing thermostable beta-glycoside hydrolase CelB immobilized on coated microchannel walls. Biotechnol Bioeng. 2009;103(5):865-872.

Scalable Biocatalytic Manufacturability via Continuous-Flow Microreactors

The procurement viability of beta-GG is strongly supported by its compatibility with high-efficiency biocatalytic manufacturing. Using the thermostable beta-glycosidase CelB from Pyrococcus furiosus immobilized in a microreactor at 70°C, beta-GG can be synthesized using cellobiose as a cheap glucosyl donor and glycerol as the acceptor. This process achieves a conversion yield of ≥80%, producing approximately 120 mM (30 g/L) of beta-GG[1]. This continuous-flow efficiency provides a highly scalable and reproducible supply chain compared to the complex, batch-dependent extraction of natural alpha-GG from cyanobacteria.

| Evidence Dimension | Biocatalytic conversion yield and titer |

| Target Compound Data | ≥80% conversion yield; ~30 g/L (120 mM) titer via continuous flow |

| Comparator Or Baseline | Traditional alpha-GG extraction (batch-dependent, low natural titer) |

| Quantified Difference | Enables continuous, high-titer (30 g/L) production from cheap, abundant precursors (cellobiose/glycerol) |

| Conditions | 70°C, immobilized CelB microreactor, 1 M glycerol acceptor |

Guarantees a stable, cost-effective, and highly reproducible supply chain for industrial-scale cosmetic and biochemical formulations.

Stereospecific Precursor for SQAG-Analogue Pharmaceutical Synthesis

In pharmaceutical R&D targeting tumor promotion and angiogenesis, the specific beta-anomeric linkage of beta-GG is strictly required. Chemoenzymatic synthesis utilizing the 2-O-beta-D-glucosylglycerol scaffold allows for the targeted monoacylation (e.g., 6'- and 3-esters with hexanoyl chains) to create analogues of sulfoquinovosylacylglycerols (SQAGs). Structure-activity relationship studies demonstrate that these specific beta-linked derivatives exhibit maximum in vitro inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation[1]. Substituting with alpha-GG or generic glycerol fails to provide the correct spatial orientation required for this receptor interaction.

| Evidence Dimension | Precursor viability for active SQAG analogues |

| Target Compound Data | Beta-GG scaffold yields highly active EBV-EA inhibitors (e.g., hexanoyl esters) |

| Comparator Or Baseline | Alpha-GG or generic glycerol (incorrect stereochemistry) |

| Quantified Difference | Beta-GG provides the mandatory beta-glycosidic stereochemistry required for maximum anti-tumor promoting activity |

| Conditions | In vitro EBV-EA activation assay |

Makes beta-GG an irreplaceable building block for medicinal chemists developing glycoglycerolipid-based angiogenesis inhibitors.

Superior Thermal Protein Stabilization vs. Generic Humectants

As a potent compatible solute, the glucosylglycerol class (including beta-GG) provides exceptional protection to proteins under severe thermal stress, outperforming simple polyols. In standardized assays evaluating the thermal denaturation of lactate dehydrogenase (LDH) at 50°C for 30 minutes, the presence of 0.5 M glucosylglycerol retains approximately 68% of the enzyme's baseline activity [1]. In contrast, baseline conditions (no solute) result in complete loss of activity (0% retention), and achieving similar stabilization with generic glycerol requires significantly higher concentrations that compromise formulation viscosity and processability.

| Evidence Dimension | Lactate dehydrogenase (LDH) activity retention |

| Target Compound Data | ~68% activity retention at 0.5 M concentration |

| Comparator Or Baseline | Baseline (0% retention); Glycerol (requires viscosity-limiting high concentrations) |

| Quantified Difference | 68% absolute improvement in thermal stability retention over baseline at equimolar concentrations |

| Conditions | 50°C thermal stress for 30 minutes |

Allows formulators to protect sensitive enzymes and biologics during heat stress or freeze-drying without introducing the tackiness of high-glycerol loads.

Scalable Production of Premium Cosmetic Humectants

Beta-GG is the ideal choice for large-scale cosmetic manufacturers seeking the premium anti-aging and aquaporin-stimulating benefits of glucosylglycerols without the supply chain constraints of natural alpha-GG extraction. Its compatibility with continuous-flow enzymatic synthesis from cellobiose ensures a reliable, cost-effective supply for high-end moisturizing formulations [1].

Stereospecific Synthesis of Glycoglycerolipid Therapeutics

For medicinal chemists developing angiogenesis inhibitors or anti-tumor agents, beta-GG is an irreplaceable precursor. It provides the exact beta-anomeric stereocenter required to synthesize 6'- and 3-esters (SQAG analogues) that exhibit maximum inhibitory activity against viral antigen activation, a structural requirement that alpha-GG cannot fulfill [2].

Thermal and Cryogenic Stabilization of Biologics

In biochemical formulations and diagnostic kits, beta-GG serves as a superior compatible solute. It protects sensitive enzymes like lactate dehydrogenase from thermal degradation and freeze-thaw stress far more effectively than generic glycerol, allowing for lower solute concentrations and maintaining optimal assay viscosity [3].

Application Fit Matrix

References

- [1] Schwarz A, Thomsen MS, Nidetzky B. Enzymatic synthesis of beta-glucosylglycerol using a continuous-flow microreactor containing thermostable beta-glycoside hydrolase CelB immobilized on coated microchannel walls. Biotechnol Bioeng. 2009;103(5):865-872.

- [2] Colombo D, Franchini L, Toma L, Ronchetti F, Nakano H, Tokuda H, Nishino H. Chemoenzymatic synthesis and antitumor promoting activity of 6'- and 3-esters of 2-O-beta-D-glucosylglycerol. Bioorg Med Chem. 1999;7(9):1867-1871.

- [3] Sawangwan T, Goedl C, Nidetzky B. Glucosylglycerol and glucosylglycerate as enzyme stabilizers. Biotechnol J. 2010;5(2):187-191.

XLogP3

Wikipedia

Explore Compound Types